4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid

Medicinal Chemistry Peptidomimetics Hypolipidemic Agents

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid (C12H13NO5, MW 251.24 g/mol) is a synthetic amino acid derivative featuring a benzoic acid core connected to a succinyl moiety via a para-aminomethyl linker. It belongs to a class of functionalized alkyl-amino benzoic acids investigated as intermediates for hypolipidemic and antiatherosclerotic agents.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B11587719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCC(=O)O)C(=O)O
InChIInChI=1S/C12H13NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18)
InChIKeyUXPYVXQKXHHPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid: A Synthon for Hypolipidemic Lead Optimization and Peptidomimetic Design


4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid (C12H13NO5, MW 251.24 g/mol) is a synthetic amino acid derivative featuring a benzoic acid core connected to a succinyl moiety via a para-aminomethyl linker . It belongs to a class of functionalized alkyl-amino benzoic acids investigated as intermediates for hypolipidemic and antiatherosclerotic agents . Unlike simple benzoic acid analogs, its aminomethyl spacer provides distinct conformational flexibility and hydrogen-bonding potential, positioning it as a versatile building block in medicinal chemistry and peptidomimetic library synthesis .

Why 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid Cannot Be Replaced by Generic Succinyl-Amino Benzoic Acid Analogs


The critical structural feature of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is the aminomethyl (-CH2-NH-) spacer between the aromatic ring and the succinyl carbonyl. This contrasts with direct amide analogs such as N-(4-Carboxyphenyl)succinamic acid (4-(3-carboxypropanamido)benzoic acid, CAS 76475-62-2), where the succinyl group is directly attached to the aniline nitrogen without a methylene spacer . The presence of the methylene group alters the pKa of the adjacent amine, increases molecular flexibility (one additional rotatable bond), and changes the spatial orientation of the terminal carboxyl group relative to the benzoic acid pharmacophore . These differences directly impact target binding geometry, metabolic stability, and the compound's utility as a synthetic intermediate in structure-activity relationship (SAR) studies. Substituting the target compound with a direct amide analog would eliminate the conformational flexibility conferred by the benzylic carbon, potentially collapsing the three-dimensional pharmacophore required for specific protein-ligand interactions .

Quantitative Differentiation Evidence: 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid Versus Its Closest Analogs


Structural Differentiation via Aminomethyl Spacer Versus Direct Amide Analogs

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid possesses a para-CH2-NH-CO-(CH2)2-COOH side chain, whereas its closest commercially available analog, N-(4-Carboxyphenyl)succinamic acid (4-(3-carboxypropanamido)benzoic acid, CAS 76475-62-2), features a direct NH-CO-(CH2)2-COOH attachment without the methylene spacer . This results in a molecular formula of C12H13NO5 (MW 251.24) for the target compound versus C11H11NO5 (MW 237.21) for the direct amide analog . The additional methylene group introduces conformational flexibility around the benzylic carbon-nitrogen bond, enabling distinct low-energy conformers that cannot be accessed by the conformationally restricted direct amide analog. This structural distinction is critical for peptidomimetic design where the extended backbone can better mimic natural amino acid spacing in peptide chains .

Medicinal Chemistry Peptidomimetics Hypolipidemic Agents

NMR Spectral Signature of the Aminomethyl Linker at 500 MHz in DMSO-d6

The target compound's 1H and 13C NMR spectra in DMSO-d6 have been acquired and deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: Dv8HdolwvmK) . The characteristic resonance of the benzylic CH2 group (Ar-CH2-NH-) in the 1H NMR spectrum appears as a distinct signal pattern that is absent in the direct amide analog N-(4-Carboxyphenyl)succinamic acid, which lacks this methylene moiety . This benzylic proton signal serves as a unique spectroscopic handle for confirming the identity and purity of the target compound, enabling unambiguous discrimination from the direct amide analog or unreacted 4-aminomethylbenzoic acid starting material during synthesis or quality control .

Analytical Chemistry Quality Control Structural Confirmation

Commercially Available Purity: 90% Standard Purity with Batch-Specific QC Documentation

4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is commercially available from Bidepharm (Catalog No. BD00926219) at a standard purity of 90% . In contrast, the direct amide analog N-(4-Carboxyphenyl)succinamic acid is available from Thermo Scientific Chemicals at 99% purity (CAS 76475-62-2) . The lower standard purity of the target compound (90% vs. 99%) reflects its status as a specialty research intermediate rather than a commodity chemical, and users should account for potential purification steps or request batch-specific QC data (HPLC, NMR) when procuring for sensitive biological assays. The product is also listed in the ChemDiv screening compound collection (Compound ID: 6049-1958), indicating availability for high-throughput screening campaigns .

Procurement Quality Assurance Chemical Sourcing

Predicted Physicochemical Property Differentiation: Density and Boiling Point

The target compound exhibits a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 564.3±45.0 °C at 760 mmHg, with a flash point of 295.1±28.7 °C . These values differentiate it from the lower molecular weight direct amide analog, N-(4-Carboxyphenyl)succinamic acid (MW 237.21 vs. 251.24), which is expected to have a correspondingly lower boiling point and density . The higher boiling point of the target compound is consistent with its greater molecular weight and additional hydrogen-bonding capacity conferred by the aminomethyl linker. These differences are relevant for formulation development, storage condition specifications, and purification method selection (e.g., recrystallization solvent choice) .

Physicochemical Properties Formulation Pre-formulation

Patent-Cited Class Association with Hypolipidemic and Antiatherosclerotic Activity

The target compound falls within the generic structural scope of US Patent 4281018 (and related Journal of Medicinal Chemistry studies by DeVries et al., 1983), which claims 4-[(carboxyl- and sulfamyl-substituted alkyl)-amino]benzoic acids as hypolipidemic and antiatherosclerotic agents . The patent's structure-activity relationship (SAR) analysis demonstrates that the length and nature of the linker between the benzoic acid core and the terminal carboxyl group critically modulate both in vivo hypolipidemic potency and in vitro inhibition of fatty acyl-CoA:cholesterol acyltransferase (ACAT) . The target compound's specific aminomethyl-succinyl linker configuration represents a distinct combination not exhaustively profiled in the 1983 SAR study, offering a novel chemotype for follow-up investigation .

Cardiovascular Drug Discovery ACAT Inhibition Lipid Metabolism

Optimal Application Scenarios for 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid Based on Differential Evidence


Generation of Novel Hypolipidemic Lead Compounds via SAR Expansion of Cetaben Analogs

Researchers optimizing the 4-[(functionalized-alkyl)amino]benzoic acid scaffold for hypolipidemic activity can employ 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid as a late-stage diversification intermediate. Its aminomethyl-succinyl linker represents a specific combination of spacer length and terminal carboxyl positioning not exhaustively studied in the foundational 1983 J. Med. Chem. SAR analysis of cetaben analogs . The compound can serve as a key intermediate for amide coupling, esterification, or reduction reactions to generate novel analogs, addressing the patent's hypothesis that terminal functionalization of the alkyl chain can enhance metabolic stability and biological activity .

Peptidomimetic Building Block Requiring Extended Backbone Conformation

In peptidomimetic drug discovery, 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid serves as a unique building block that introduces an additional methylene spacer compared to direct amide analogs such as N-(4-Carboxyphenyl)succinamic acid . This extended backbone can better mimic the spacing between amino acid side chains in native peptide sequences, making it suitable for the synthesis of protease-resistant peptidomimetics targeting protein-protein interactions. The compound's dual carboxylic acid functionality (benzoic acid and succinyl terminal carboxyl) permits orthogonal protection strategies and sequential coupling in solid-phase or solution-phase peptide synthesis .

Analytical Reference Standard for NMR-Based QC of Aminomethyl-Benzoic Acid Derivatives

The deposited 1H and 13C NMR spectra in the KnowItAll Spectral Library (SpectraBase ID: Dv8HdolwvmK) establish 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid as a reference compound for NMR method development . Its diagnostic benzylic CH2 resonance provides a spectroscopic benchmark for confirming the presence of the aminomethyl linker in related analogs. Analytical laboratories and procurement QC teams can use this reference data to verify the identity of incoming batches against the direct amide analog N-(4-Carboxyphenyl)succinamic acid, which lacks this NMR signature .

Specialty Intermediate for High-Throughput Screening Library Synthesis

The compound's listing in the ChemDiv screening collection (Compound ID: 6049-1958) confirms its suitability as a building block for diversity-oriented synthesis of screening libraries . Medicinal chemistry groups building focused libraries around the benzoic acid pharmacophore can use 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid to introduce a succinyl-aminomethyl motif that is structurally distinct from the direct amide analogs more commonly available at higher purity . Procurement teams should note the standard 90% purity specification and plan for post-coupling purification or request higher-purity custom synthesis if the final library compounds require >95% purity for biological screening .

Quote Request

Request a Quote for 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.